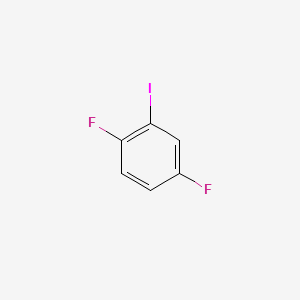

1,4-Difluoro-2-iodobenzene

描述

Significance of Aryl Halides in Modern Organic Synthesis and Material Science

Aryl halides are indispensable in modern organic synthesis due to their versatile reactivity. nih.gov They serve as crucial intermediates in the production of a wide array of organic compounds, including pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.in Their importance stems from their ability to participate in a variety of chemical transformations, most notably in cross-coupling reactions. researchgate.netfiveable.me These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. researchgate.netacs.org

In the realm of material science, aryl halides are foundational to the creation of advanced materials. nih.gov They are used in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics. nih.gov The incorporation of halogens into the aromatic structure can significantly influence the electronic properties, stability, and performance of these materials. For instance, fluorinated aryl halides are used to enhance properties like thermal stability and chemical resistance in polymers and coatings. chemimpex.com

The Unique Role of Fluorine and Iodine Co-substitution in Aromatic Systems

The presence of both fluorine and iodine on the same aromatic ring, as seen in 1,4-Difluoro-2-iodobenzene, imparts a unique set of properties that are highly advantageous in chemical synthesis. The fluorine atoms act as strong electron-withdrawing groups, which can activate the aromatic ring for certain reactions. smolecule.com This electronic effect also enhances the metabolic stability of molecules in a biological context, a desirable trait in medicinal chemistry. chemimpex.com

The iodine atom, being the most reactive of the common halogens in many cross-coupling reactions, provides a specific site for chemical modification. fiveable.me Its C-I bond is readily activated by transition metal catalysts, allowing for selective functionalization at that position. This differential reactivity between the C-F and C-I bonds allows for a stepwise and controlled approach to building more complex molecules. The combination of fluorine's ability to tune electronic properties and metabolic stability with iodine's predictable reactivity makes compounds like this compound powerful and versatile tools for chemists. chemimpex.com

Historical Context of Fluorinated and Iodinated Benzene (B151609) Derivatives in Chemical Sciences

The history of fluorinated and iodinated benzene derivatives is intertwined with the broader development of organofluorine chemistry. The first synthesis of an organofluorine compound through halogen exchange was reported in the 1860s. nih.gov However, the direct fluorination of benzene proved challenging due to the high reactivity of elemental fluorine, which often led to uncontrolled reactions and multiple substitutions. jove.comquora.com A significant breakthrough came with the development of the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. nih.govarkat-usa.org More recently, milder and more selective fluorinating agents, such as N-F reagents, have been developed. beilstein-journals.org

The iodination of benzene is also not straightforward. Unlike the other halogens, iodine itself is generally unreactive towards aromatic rings. jove.com Therefore, an oxidizing agent is required to facilitate the reaction by converting iodine to a more potent electrophilic species. jove.com The development of various iodinating methods has been crucial for the synthesis of iodoaromatic compounds, which are now widely used in cross-coupling reactions. libretexts.org The strategic combination of these two distinct halogenation technologies has paved the way for the synthesis and application of multi-halogenated benzenes like this compound.

Properties and Synthesis of this compound

Physicochemical Properties

This compound is a colorless to light-colored liquid at room temperature. chemimpex.com It is characterized by its unique molecular structure, which dictates its physical and chemical behavior.

| Property | Value |

| CAS Number | 2265-92-1 |

| Molecular Formula | C₆H₃F₂I |

| Molecular Weight | 239.99 g/mol |

| Boiling Point | 183 °C |

| Density | 2.01 g/cm³ |

| Refractive Index | 1.56 (at 20°C) |

| Purity | ≥ 98% (GC) |

Table 1: Physicochemical Properties of this compound chemimpex.com

Synthesis Methodologies

The synthesis of this compound typically involves multi-step procedures, starting from more readily available precursors. While specific industrial synthesis routes are often proprietary, common laboratory-scale preparations can be inferred from established organic chemistry principles. A plausible route could involve the diazotization of 2,5-difluoroaniline, followed by a Sandmeyer-type reaction with an iodide salt.

Applications in Advanced Chemical Synthesis

Role in Cross-Coupling Reactions

This compound is a highly valuable substrate in a variety of palladium-catalyzed cross-coupling reactions. chemimpex.com The high reactivity of the carbon-iodine bond allows for its selective cleavage and subsequent bond formation with a wide range of coupling partners.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, the iodine atom of this compound is readily displaced by an organoboron compound in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming new carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

Sonogashira Coupling

The Sonogashira coupling utilizes a terminal alkyne as the coupling partner to form a new carbon-carbon bond with the aryl iodide. chemimpex.com This reaction is instrumental in the synthesis of substituted alkynes, which are important precursors for many organic molecules and materials.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with an amine. This reaction is of great significance in the pharmaceutical industry for the synthesis of arylamines, a common motif in drug molecules.

Utility as a Building Block in Organic Synthesis

Beyond cross-coupling reactions, this compound serves as a versatile building block for introducing the 2,5-difluorophenyl moiety into more complex molecules. chemimpex.com The presence of the two fluorine atoms can significantly influence the properties of the final product, such as its lipophilicity, metabolic stability, and biological activity. chemimpex.comnih.gov This makes it a particularly attractive starting material in medicinal chemistry and agrochemical research. chemimpex.com

Significance in Material Science

Precursor for Fluorinated Polymers and Advanced Materials

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers highly desirable for a range of applications. This compound can be used as a monomer or a precursor to monomers for the synthesis of such high-performance polymers. chemimpex.com The iodine atom can be transformed into other functional groups suitable for polymerization reactions.

Role in the Development of Organic Electronic Materials

In the field of organic electronics, the electronic properties of materials are paramount. The strong electron-withdrawing nature of fluorine atoms can be exploited to tune the energy levels of organic semiconductors. By incorporating the this compound unit into larger conjugated systems, researchers can design materials with specific electronic characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemimpex.comchemscene.com The ability to selectively functionalize the iodine position provides a route to further modify and optimize these materials. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

1,4-difluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYVNDUCUMNZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278835 | |

| Record name | 1,4-Difluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-92-1 | |

| Record name | 2265-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Difluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Difluoro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1,4 Difluoro 2 Iodobenzene

Cross-Coupling Reactions Involving 1,4-Difluoro-2-iodobenzenenih.gov

Cross-coupling reactions are fundamental in the construction of complex organic molecules, and 1,4-difluoro-2-iodobenzene is a versatile substrate for these transformations. chemimpex.com The differential reactivity of the C-I versus the C-F bond is the cornerstone of its utility, generally following the trend of C-I > C-Br > C-Cl > C-F for oxidative addition in palladium-catalyzed reactions. nih.gov This inherent selectivity allows for the targeted formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, and this compound readily participates in these reactions. acs.org In a typical Suzuki-Miyaura reaction, an organoboron compound, such as a boronic acid, couples with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For this compound, the reaction selectively occurs at the C-I bond, leaving the C-F bonds intact. nih.gov This selectivity is driven by the lower bond dissociation energy of the C-I bond compared to the C-F bond. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Table 1: Examples of Suzuki-Miyaura Reactions with this compound and Analogous Fluorinated Aryl Halides

| Electrophile | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1,4-Dibromo-2-fluorobenzene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 4-Bromo-2-fluoro-1,1'-biphenyl | - |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | - | - | - | Bis(4-bromophenyl)acetylene | - |

| 2,3,4,5-Tetrafluoro-1-iodobenzene | 3,4,5-Trifluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 2,3,4,5,3',4',5'-Heptafluorobiphenyl | 95 |

Data sourced from multiple studies to illustrate typical conditions and outcomes for similar reactions. acs.orgwikipedia.orgresearchgate.net

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, base, and solvent. nih.gov For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the reaction's efficiency, particularly with sterically demanding substrates. researchgate.net

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org When this compound is used as the substrate, the coupling occurs selectively at the iodine-bearing carbon. researchgate.net This site selectivity is again attributed to the greater reactivity of the C-I bond in the oxidative addition step of the catalytic cycle compared to the C-F bonds. nih.govwikipedia.org

The reaction is highly valued for synthesizing substituted alkynes, which are important intermediates in medicinal chemistry and materials science. wikipedia.org The mild reaction conditions, often at room temperature, and tolerance of various functional groups contribute to its broad applicability. wikipedia.org

Table 2: Site-Selective Sonogashira Coupling of Polyhalogenated Benzenes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Key Observation |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Various terminal alkynes | Pd catalyst | - | - | Coupling occurs selectively at C-4. researchgate.net |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd/Cu | - | - | Selective coupling at the C-I bond. wikipedia.org |

| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd/Cu | - | - | Acetylene adds to the more reactive iodide site. libretexts.org |

This table demonstrates the principle of site selectivity in Sonogashira reactions of similar polyhalogenated aromatic compounds. wikipedia.orgresearchgate.netlibretexts.org

The introduction of a trifluoromethyl (CF₃) group into an aromatic ring can significantly alter a molecule's physical and chemical properties, often enhancing its metabolic stability and lipophilicity. cas.cn Copper-mediated trifluoromethylation offers a direct method to install this important functional group. cas.cn In the context of this compound, the C-I bond is the reactive site for this transformation.

Various trifluoromethylating agents can be used, such as (S)-(trifluoromethyl)diphenylsulfonium salts or TMSCF₃ (the Ruppert-Prakash reagent), in the presence of a copper catalyst. cas.cnbeilstein-journals.org The reaction typically proceeds through the formation of a "CuCF₃" species, which then couples with the aryl iodide.

For example, iodo-substituted heteroaromatic compounds have been successfully trifluoromethylated using (S)-(trifluoromethyl)diphenylsulfonium salts and copper. cas.cn Similarly, copper-mediated difluoromethylation of aryl iodides has been achieved using TMSCF₂H and a copper(I) source like CuI. scispace.com Although direct examples with this compound are not detailed in the provided search results, the reactivity patterns of other aryl iodides strongly suggest its suitability for such reactions. cas.cnscispace.com The reaction conditions are generally mild and tolerate a range of functional groups. scispace.com

Recent advancements have also explored the decomposition of difluorocarbene, promoted by bases like DBU, to generate a fluoride (B91410) source in situ for subsequent copper-mediated trifluoromethylation of aryl iodides. cas.cn

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.comlibretexts.org

In polyhalogenated benzenes containing fluorine, the C-F bond can be susceptible to nucleophilic attack, especially when the ring is activated by strong electron-withdrawing groups. wikipedia.org The high electronegativity of fluorine makes the attached carbon atom electrophilic and also stabilizes the intermediate Meisenheimer complex. masterorganicchemistry.com Generally, in SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is the reverse of their C-X bond strengths. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-X bond. masterorganicchemistry.com

For this compound, the fluorine atoms can be displaced by strong nucleophiles. vanderbilt.edu The presence of the other halogens influences the electron density of the ring, making it more susceptible to nucleophilic attack. Thiolate anions, for instance, have been shown to selectively replace fluorine atoms on benzene (B151609) rings that also contain bromine or iodine. vanderbilt.edu

When a molecule like this compound contains multiple types of halogens, the selectivity of nucleophilic substitution becomes a critical consideration. vanderbilt.edu The outcome of the reaction—whether the fluorine or the iodine is displaced—depends on the reaction mechanism.

In metal-mediated reactions like cross-couplings, the C-I bond is preferentially cleaved. nih.govvanderbilt.edu However, in nucleophilic aromatic substitution (SNAr) reactions, a fluorine atom is typically the better leaving group. masterorganicchemistry.comvanderbilt.edu This differential reactivity allows for selective functionalization of the aromatic ring. For example, it's possible to perform a nucleophilic substitution of a fluorine atom with a nucleophile like a thiolate, and then subsequently use the remaining iodine atom for a palladium-catalyzed cross-coupling reaction. vanderbilt.edu This orthogonal reactivity makes polyhalogenated compounds like this compound powerful synthons for creating complex, highly functionalized aromatic structures. vanderbilt.edu

Electrophilic Aromatic Substitution Reactions

The reactivity of halogen-substituted benzenes in electrophilic aromatic substitution (EAS) is influenced by the dual effects of the halogen substituent: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). In the case of this compound, the fluorine and iodine atoms deactivate the ring towards electrophilic attack compared to benzene due to their inductive effects. quora.com However, they also act as ortho-, para-directors.

The presence of multiple halogens on the benzene ring, as in this compound, further modulates the electron density and regioselectivity of EAS reactions. The fluorine atoms, being highly electronegative, exert a strong deactivating inductive effect. quora.com The iodine atom, while also deactivating, is less electronegative and more polarizable. The combined effects of the substituents direct incoming electrophiles to specific positions on the ring. For instance, the fluorine at position 4 can enhance para-directing effects in electrophilic substitution.

Metal-Mediated Functionalization and Bond Formation

The differential reactivity of the carbon-halogen bonds in this compound is a key feature exploited in metal-mediated functionalization. The carbon-iodine bond is significantly weaker and more susceptible to cleavage in transition metal-catalyzed reactions compared to the robust carbon-fluorine bond. researchgate.net This disparity allows for selective transformations at the C-I position while leaving the C-F bonds intact.

The differential reactivity between the iodine and fluorine substituents on the benzene ring enables chemoselective functionalization. vanderbilt.edu The carbon-iodine bond readily participates in various metal-mediated cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the introduction of new carbon-carbon bonds. chemimpex.com This selectivity is foundational for constructing complex molecular architectures.

In contrast, the carbon-fluorine bond is generally unreactive under these conditions, a characteristic attributed to its high bond dissociation energy. researchgate.net However, under specific and often harsher conditions, C-F bond activation can be achieved, typically with transition metal complexes. researchgate.net The ability to selectively functionalize the C-I bond in the presence of C-F bonds makes this compound a valuable synthon for creating polyfunctionalized aromatic compounds. Research has demonstrated that in molecules containing both bromine and fluorine, thiolate anions can selectively displace fluorine atoms. vanderbilt.edu Similarly, the replacement of fluorine by certain nucleophiles can be achieved in the presence of iodine. vanderbilt.edu

Halogen-lithium exchange is a powerful tool for the generation of organolithium reagents, which are potent nucleophiles and bases. In the context of dihaloarenes, this exchange can be highly site-selective. mdpi.com For 1,2-dihaloarenes, the exchange preferentially occurs at the position of the heavier halogen (iodine or bromine) over the lighter one (chlorine or fluorine). This selectivity allows for the controlled generation of aryne precursors. mdpi.com

In the case of this compound, treatment with an organolithium reagent like n-butyllithium would lead to selective iodine-lithium exchange, forming 2,5-difluorophenyllithium. This intermediate can then be used in subsequent reactions. While direct cycloaddition applications involving this specific lithiated species are not extensively detailed in the provided context, the principle of selective halogen-lithium exchange is well-established for generating reactive intermediates for cycloadditions. mdpi.comharvard.edu For example, 1-chloro-2-iodobenzene (B47295) can serve as a benzyne (B1209423) precursor via halogen-lithium exchange with n-BuLi. mdpi.com

Hypervalent Iodine Chemistry Derived from Iodobenzene (B50100) Derivatives

Iodobenzene derivatives, including this compound, can serve as precursors to hypervalent iodine compounds. These reagents are prized in organic synthesis for their oxidizing properties and their ability to facilitate a wide array of transformations under mild and environmentally benign conditions. arkat-usa.orgorganic-chemistry.org

(Difluoroiodo)arenes (ArIF₂) are a class of hypervalent iodine(III) reagents that can be prepared from the corresponding iodoarenes. arkat-usa.orgumich.edu General methods for their synthesis include the fluorination of iodoarenes using fluorinating agents or a combination of an oxidant and a fluoride source. nih.gov One method involves the treatment of iodoarenes with xenon difluoride in the presence of anhydrous hydrogen fluoride. nih.gov Another approach is the direct fluorination with reagents like Selectfluor. nih.gov A more traditional, though hazardous, method involves the reaction of (dichloroiodo)arenes with mercuric oxide and aqueous hydrofluoric acid. nih.gov A safer, alternative synthesis involves perborate (B1237305) oxidation of an aryl iodide, followed by basic hydrolysis and treatment with hydrofluoric acid. cardiff.ac.uk

(Difluoroiodo)arenes are potent and selective fluorinating agents. nih.govcardiff.ac.uk They are known to be sensitive to moisture and are often prepared and used fresh. arkat-usa.org Their reactivity is exploited in various fluorination reactions, including the fluorination of organoselenium substrates and in oxidative fluorinations. cardiff.ac.uk For instance, (difluoroiodo)toluene has been used to achieve α-fluorination of α-seleno esters, amides, and nitriles. cardiff.ac.uk

The table below summarizes some methods for the preparation of (difluoroiodo)arenes.

| Starting Material | Reagents | Product | Notes |

| Iodoarene | Xenon difluoride, Anhydrous hydrogen fluoride | (Difluoroiodo)arene | Clean and selective method. nih.gov |

| Iodoarene | Selectfluor, Acetonitrile (B52724) | (Difluoroiodo)arene | Convenient procedure. nih.gov |

| (Dichloroiodo)arene | Mercuric oxide, Aqueous hydrofluoric acid | (Difluoroiodo)arene | Older method, uses toxic HgO. nih.gov |

| Iodoarene | Perborate oxidation, Basic hydrolysis, Hydrofluoric acid | (Difluoroiodo)arene | Alternative, safer synthesis route. cardiff.ac.uk |

Phenyliodine(III)diacetate (PIDA), also known as (diacetoxyiodo)benzene, is one of the most widely used hypervalent iodine(III) reagents in organic synthesis. mdpi.comresearchgate.netbenthamdirect.com It serves as a versatile oxidizing agent for a multitude of transformations, including C-H functionalization, the formation of hetero-hetero bonds, the construction of heterocyclic rings, and rearrangement reactions. mdpi.comresearchgate.netresearchgate.net

PIDA's utility is demonstrated in its ability to mediate a wide range of reactions. For example, it can be used for the selective synthesis of acyl azides or α-azido ketones from β-keto acids, with the outcome depending on the stoichiometry of the reagents. mdpi.com It also facilitates radical pathways, such as the hydrodifluoromethylation of terminal alkenes. mdpi.com PIDA is a stable, microcrystalline solid that can be easily handled and stored, contributing to its widespread use. arkat-usa.org

The table below highlights some of the key applications of PIDA in organic synthesis.

| Reaction Type | Substrate | Product | Significance |

| C-N Bond Formation | β-Keto acids | Acyl azides or α-azido ketones | Selective synthesis based on reagent quantity. mdpi.com |

| C-H Functionalization | Various | Functionalized products | Broad applicability in modifying C-H bonds. mdpi.comresearchgate.net |

| Heterocyclic Ring Construction | Various precursors | Heterocycles | Important for creating complex molecular scaffolds. mdpi.comresearchgate.net |

| Rearrangements/Migrations | Various | Rearranged products | Useful for skeletal diversification. researchgate.netbenthamdirect.com |

Computational and Theoretical Studies on 1,4 Difluoro 2 Iodobenzene

Electronic Structure and Bonding Analysis

The arrangement of fluorine and iodine atoms on the benzene (B151609) ring of 1,4-difluoro-2-iodobenzene creates a unique electronic environment that dictates its physical and chemical properties. Computational analysis allows for a detailed examination of its electronic structure and the nature of its chemical bonds.

DFT Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state properties of molecules. By approximating the electron density, DFT calculations can predict geometric parameters, such as bond lengths and angles, with high accuracy. For this compound, these calculations reveal the extent of structural distortion from an ideal benzene ring caused by the bulky iodine and electronegative fluorine substituents.

Electronic properties derived from DFT, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical for predicting reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. edu.krd A smaller gap generally implies a molecule is more reactive. edu.krd

Electrostatic Potential (ESP) maps are another valuable output of DFT calculations. They visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For iodinated aromatic compounds, the ESP map typically shows a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the C-I bond axis. umich.edu This feature is crucial for understanding and predicting the compound's ability to form halogen bonds, a type of non-covalent interaction. umich.edu

Table 1: Representative DFT-Calculated Structural and Electronic Parameters for this compound Note: These values are representative and can vary based on the specific DFT functional and basis set used.

| Parameter | Predicted Value | Significance |

| C-I Bond Length | ~2.08 Å | Influences reactivity in cross-coupling and substitution reactions. |

| C-F Bond Length | ~1.35 Å | Characteristically strong bond contributing to thermal stability. |

| C-C-I Bond Angle | ~121° | Indicates steric strain from the iodine atom. |

| HOMO Energy | - | Relates to the molecule's electron-donating ability. |

| LUMO Energy | - | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ~4-5 eV | Predicts chemical stability and electronic transition energy. edu.krd |

| Dipole Moment | ~1.5 D | Quantifies the overall polarity of the molecule. |

Quantum Chemical Methods for Excited State Properties

The behavior of this compound upon absorption of light is governed by its excited state properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to calculate the energies of electronic excited states and to simulate UV-Visible absorption spectra. mdpi.comresearchgate.net These calculations help identify the nature of electronic transitions, for instance, whether they are π→π* or n→σ* transitions, which is fundamental to understanding the molecule's photochemistry. researchgate.net

Studies on similar molecules like iodobenzene (B50100) have shown that excitation to certain states can lead to the dissociation of the C-I bond. researchgate.net Theoretical investigations using multireference methods like CASSCF and CASPT2 can map out the potential energy surfaces of these excited states, revealing the pathways for photodissociation. nist.gov For aryl halides, the interplay between bound π,π* states and repulsive n,σ* or π,σ* states is critical in determining the photochemical outcome. researchgate.net Computational models predict that fluorine substitution can alter the energies and coupling of these states, thereby influencing the efficiency and mechanism of photodissociation.

Reaction Mechanism Elucidation through Computational Modeling

This compound is a valuable substrate in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. nih.gov Computational modeling provides a virtual window into these complex reaction mechanisms, allowing for the study of transient intermediates and high-energy transition states that are difficult to observe experimentally.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of catalytic cycles, such as those for Suzuki-Miyaura and Sonogashira reactions. rsc.orgresearchgate.net For a given reaction, computational chemists can model the key elementary steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgmdpi.com

Selectivity Rationale Based on Theoretical Calculations

A key advantage of computational modeling is its ability to explain and predict selectivity in chemical reactions. In molecules with multiple potential reaction sites, like polyhalogenated benzenes, DFT calculations can determine why a reaction occurs preferentially at one position over another.

For this compound, the primary site for cross-coupling reactions is the C-I bond, as it is significantly weaker than the C-F bonds. Computational studies on related multi-halogenated systems confirm that the activation energies for the oxidative addition step at a C-I bond are substantially lower than at C-Br, C-Cl, or C-F bonds. This difference in activation barriers provides a clear theoretical rationale for the observed high regioselectivity. DFT calculations can quantify these energy differences, confirming that the kinetic barrier for palladium to insert into the C-I bond is the most favorable, thus directing the reaction to that site. researchgate.net

Spectroscopic Property Prediction and Interpretation

Computational methods are powerful tools for predicting spectroscopic data, which aids in the characterization and identification of compounds. By simulating spectra, theoretical results can be compared directly with experimental data to confirm molecular structures.

DFT calculations can predict Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (δ) and spin-spin coupling constants (J). schrodinger.comresearchgate.net For this compound, this would involve calculating the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions allows for the confident assignment of complex experimental spectra, especially in molecules with intricate splitting patterns due to multiple fluorine-hydrogen or fluorine-carbon couplings. schrodinger.com

As mentioned in section 4.1.2, TD-DFT is the standard method for simulating UV-Vis absorption spectra. respectprogram.orgscm.com The calculation provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net By comparing the simulated spectrum with the experimental one, researchers can validate the structure of the compound and gain insight into its electronic transitions. mdpi.com

Table 2: Computationally Predicted Spectroscopic Data for this compound Note: These are representative predictions. Experimental values can be influenced by solvent and other conditions.

| Spectroscopy Type | Predicted Data | Method | Application |

| ¹³C NMR | Chemical shifts for 6 unique carbons | DFT (GIAO method) | Structural confirmation and assignment of experimental peaks. researchgate.net |

| ¹⁹F NMR | Chemical shifts for 2 unique fluorine atoms | DFT (GIAO method) | Identification of fluorine environments and their coupling. schrodinger.com |

| UV-Vis Absorption | λmax and oscillator strengths for electronic transitions | TD-DFT | Interpretation of electronic structure and comparison with experimental spectra. researchgate.net |

NMR Chemical Shift Prediction and Conformational Analysis

Computational chemistry, particularly through Density Functional Theory (DFT), has become an indispensable tool for the prediction of NMR chemical shifts and the conformational analysis of organic molecules. ijsr.net These predictive methods are vital for confirming molecular structures, understanding substituent effects, and interpreting complex experimental spectra.

Detailed conformational analysis of substituted benzenes like this compound is foundational to accurate NMR prediction. The orientation of the substituents can influence the local electronic environment of each nucleus. For flexible molecules, computational methods can determine the energies of different conformers. While this compound is largely planar and rigid, slight puckering or out-of-plane vibrations are considered in high-level calculations. The CHARGE model, for instance, has been modified to predict ¹H chemical shifts by considering the magnetic anisotropy and steric effects of functional groups. liverpool.ac.uk

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The accuracy of these predictions is highly dependent on the level of theory and the basis set employed. For instance, the B3LYP functional combined with a basis set like 6-311++G(2d,p) often provides a good balance between accuracy and computational cost for such molecules. researchgate.net

Research on closely related difluoro-iodobenzene isomers demonstrates the power of this approach. In a computational study of various organic molecules, the ¹H chemical shifts for isomers like 1,2-difluoro-4-iodobenzene (B1299772) were calculated and compared against experimental values. liverpool.ac.uk The process involves optimizing the molecular geometry and then calculating the magnetic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). The close agreement between the calculated and observed shifts, often with a root-mean-square (RMS) error of less than 0.1 ppm, validates the computed conformation and the assignment of the spectra. liverpool.ac.uk

Below is a table representing the type of data generated in such computational studies, using data for the related isomer 1,2-difluoro-4-iodobenzene as an illustrative example. liverpool.ac.uk

| Proton | Observed δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| H-3 | 7.486 | 7.600 | -0.114 |

| H-5 | 7.457 | 7.471 | -0.014 |

| H-6 | 6.890 | 6.843 | 0.047 |

This interactive table showcases a comparison between observed and computationally predicted ¹H NMR chemical shifts for an isomer, 1,2-difluoro-4-iodobenzene, demonstrating the accuracy of modern theoretical methods.

Vibrational Spectra (FT-IR, FT-Raman) Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. canterbury.ac.nz Computational analysis is essential for the accurate assignment of the observed spectral bands to specific molecular vibrations.

The theoretical vibrational frequencies and intensities for this compound are typically calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. rsc.org The process begins with the optimization of the molecule's ground state geometry. Subsequently, a frequency calculation is performed, which yields the harmonic vibrational frequencies, IR intensities, and Raman scattering activities. ijsr.net

Due to the systematic errors inherent in the harmonic approximation, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The assignments of vibrational modes are then made based on the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. ijsr.net

For substituted benzenes, characteristic vibrational modes include:

C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C-C stretching: Aromatic ring stretching vibrations usually appear in the 1625-1400 cm⁻¹ range. ijsr.net

C-F stretching: These are strong absorptions, typically found in the 1350-1150 cm⁻¹ region.

C-I stretching: This vibration occurs at lower frequencies, generally in the 600-500 cm⁻¹ range, due to the heavy mass of the iodine atom.

In-plane and out-of-plane bending modes: These occur at various lower frequencies and are characteristic of the substitution pattern on the benzene ring. niscpr.res.in

The table below provides an example of calculated vibrational frequencies and their assignments for a similarly substituted aromatic molecule, 1,5-difluoro-2,4-dinitrobenzene, illustrating the type of detailed analysis that is performed. ijsr.net

| Assignment (PED Contribution %) | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| C-H stretch | 3300 | 2750 | 3254 |

| C-C stretch | 1250 | 1220 | 1324 |

| C-N stretch | 1080 | 1003 | 1075 |

| NO₂ wagging | - | 318 | 315 |

This interactive table presents a selection of assigned vibrational modes for a related difluorinated aromatic compound, comparing experimental and calculated frequencies.

UV-Vis Photodissociation Dynamics

The absorption of ultraviolet (UV) light by this compound can initiate the cleavage of the carbon-iodine (C-I) bond. Computational studies are crucial for mapping the excited state potential energy surfaces (PESs) that govern this photodissociation process.

The UV photochemistry of aryl iodides, including fluorinated derivatives, is generally understood through a model involving excitation from the ground state to dissociative excited states. For iodobenzene and its derivatives, the near-UV absorption spectrum is characterized by excitations of a non-bonding electron on the iodine atom to a σ* anti-bonding orbital localized on the C-I bond (nσ* transition), as well as ππ* transitions within the aromatic ring. canterbury.ac.nz

Computational investigations on molecules like 2,4-difluoroiodobenzene (B1295311) have shown that fluorination introduces several subtleties. The key excited states involved are the ³Q₀₊ (an nσ* state) and the ¹Q₁ (a πσ* state). Direct dissociation on the ³Q₀₊ surface typically leads to the formation of a spin-orbit excited iodine atom (I*). However, non-adiabatic coupling via a conical intersection between the ³Q₀₊ and ¹Q₁ surfaces provides a pathway to produce ground-state iodine atoms (I). scispace.com

Fluorine substitution has several effects:

Stabilization of PES: The mixing of nσ* and πσ* configurations stabilizes the potential energy surface analogous to the ³Q₀₊ state. This stabilization scales with the degree of fluorination. scispace.com

New Dissociation Pathways: The reduced symmetry of difluoroiodobenzene compared to iodobenzene can enable additional conical intersections, providing new non-adiabatic routes for dissociation. For 2,4-difluoroiodobenzene, a sloped conical intersection with a higher-lying excited state (9A'') offers an extra pathway to fast, ground-state I atoms, especially at shorter UV excitation wavelengths. scispace.com

Influence of ππ States:* Excitation to ππ* states, followed by predissociation, can also contribute to the formation of I atom products, particularly at longer UV wavelengths.

Time-resolved studies combined with ab initio calculations reveal the complex interplay between these different electronic states and the dynamics of the C-I bond cleavage, which can occur on femtosecond timescales. sigmaaldrich.com

Applications of 1,4 Difluoro 2 Iodobenzene in Specialized Research Fields

Pharmaceutical and Agrochemical Development

1,4-Difluoro-2-iodobenzene is a versatile aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com Its unique structure, featuring a reactive iodine atom and two fluorine atoms on a benzene (B151609) ring, allows for its incorporation into diverse molecular architectures, facilitating the development of novel, high-efficacy compounds. chemimpex.com

The primary role of this compound in this field is as a synthetic intermediate. chemimpex.com The carbon-iodine bond is relatively weak and highly reactive, making it an ideal site for forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is frequently exploited in various cross-coupling reactions, which are fundamental techniques in modern medicinal chemistry. chemimpex.com

Researchers utilize this compound in well-established reactions such as the Suzuki and Sonogashira couplings. chemimpex.com In these processes, the iodine atom is replaced by other organic fragments, allowing for the construction of more complex molecular skeletons. This capability enables chemists to assemble diverse compounds with potential therapeutic properties, making this compound a valuable precursor for creating libraries of molecules for drug discovery screening. chemimpex.com Its stability and selectivity in these reactions contribute to high-efficiency outcomes in multi-step syntheses. chemimpex.com

The inclusion of fluorine atoms in pharmaceutical candidates is a widely adopted strategy to enhance their pharmacological profiles. This compound serves as a key reagent for introducing a difluorinated phenyl group into a target molecule, thereby conferring the beneficial properties of fluorine. chemimpex.com Approximately 20% of all pharmaceuticals on the market are fluorinated compounds. nih.gov

The presence of fluorine can significantly alter a molecule's physicochemical properties in several advantageous ways. chemimpex.comnih.gov The strong carbon-fluorine bond can block sites on a drug molecule that are susceptible to metabolic degradation by enzymes in the body, thereby increasing the drug's metabolic stability and prolonging its active duration. chemimpex.com Furthermore, fluorine's high electronegativity can influence the electronic properties of a molecule, potentially leading to stronger binding interactions with its biological target and thus increasing its potency. Fluorination also tends to increase the lipophilicity of a compound, which can improve its ability to pass through cell membranes and enhance its absorption and bioavailability. nih.gov

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The Carbon-Fluorine (C-F) bond is very strong and resistant to enzymatic cleavage, preventing metabolic breakdown at the site of fluorination. chemimpex.com |

| Binding Affinity | Often Increased | Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, leading to more favorable interactions with the target protein or enzyme. |

| Lipophilicity | Increased | The introduction of fluorine atoms generally increases a molecule's lipophilicity, which can improve its absorption and ability to cross biological membranes. nih.gov |

| Bioavailability | Often Improved | Enhanced metabolic stability and lipophilicity collectively contribute to a higher concentration of the active drug reaching its target in the body. nih.gov |

The same principles that make this compound valuable in pharmaceuticals also apply to the development of modern agrochemicals, such as pesticides and herbicides. chemimpex.com The strategic incorporation of fluorine and iodine into the molecular structure of these products can lead to enhanced efficacy and stability. chemimpex.com Fluorinated agrochemicals often exhibit improved performance due to factors like increased biological uptake by the target pest or weed, greater resistance to environmental degradation, and enhanced interaction with their specific biological targets. By serving as a foundational building block, this compound enables the design of more effective and stable agricultural products. chemimpex.com

Material Science and Advanced Polymer Synthesis

In the field of material science, this compound is valued for its ability to act as a functional building block in the creation of advanced polymers and novel materials. chemimpex.comchemimpex.com Its distinct chemical features allow for the synthesis of materials with specialized, high-performance properties.

This compound is a key monomer or precursor in the synthesis of functionalized polymers. chemimpex.comchemimpex.com The reactive C-I bond provides a convenient handle for polymerization reactions, enabling the compound to be incorporated into long polymer chains. The rigid difluorinated aromatic ring becomes an integral part of the polymer backbone, imparting specific structural and electronic characteristics to the final material. chemimpex.com This "building block" approach allows material scientists to design and construct polymers with precisely tailored functionalities for a wide range of applications. chemimpex.comklinger-lab.de

The presence of fluorine atoms in this compound is particularly significant for the synthesis of high-performance fluoropolymers. chemimpex.com When this compound is used as a monomer, the resulting polymers inherit the unique properties associated with fluorinated compounds. These materials often exhibit exceptional thermal stability and high chemical resistance, making them suitable for use in demanding environments where other materials would degrade. chemimpex.com The incorporation of the difluorobenzene unit contributes to creating robust polymers for advanced applications in electronics, coatings, and other specialized fields. chemimpex.com

Applications in Coatings and Electronic Materials

The chemical compound this compound serves as a valuable precursor in the field of material science, particularly for the development of advanced polymers and coatings with specialized properties. chemimpex.com The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing material characteristics such as thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.netcore.ac.uk These properties are highly desirable in protective coatings for electronic components, where durability and resistance to environmental factors are critical. chemimpex.com

While specific polymers synthesized directly from this compound are not extensively detailed in publicly available research, its structure is amenable to polymerization reactions. The iodine atom provides a reactive site for various cross-coupling reactions, enabling its integration into larger polymer backbones. The resulting fluorinated polymers could find applications in high-performance sectors, including:

Electronic Protective Coatings: Creating surfaces that are hydrophobic (water-repellent) and oleophobic (oil-repellent), protecting sensitive electronic circuits from moisture and contamination. core.ac.uk

Low Dielectric Constant Materials: Fluorinated polymers are known for their low dielectric constants, which is a crucial property for insulating materials in high-frequency electronic applications to minimize signal loss.

Organic Light-Emitting Diodes (OLEDs): Fluorinated and aromatic building blocks are integral to the synthesis of materials used in various layers of OLED devices, including emissive and charge-transport layers, to enhance efficiency and stability. researchgate.netresearchgate.netjmaterenvironsci.comossila.com

Liquid Crystal Displays (LCDs): The introduction of fluorinated aromatic units is a key strategy in the design of liquid crystal molecules to optimize properties like viscosity, thermal range, and electro-optical response. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The difluorinated phenyl ring of this compound contributes to the rigidity and thermal stability of a polymer chain, while the fluorine atoms impart the desired low surface energy and chemical inertness. pageplace.de

Medicinal Chemistry and Biological Probes

This compound is a versatile building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic value. chemimpex.com The strategic inclusion of fluorine in drug candidates is a widely used approach to enhance key pharmacological properties. nih.govresearchgate.net Fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate the acidity (pKa) of nearby functional groups, thereby influencing a molecule's absorption and distribution in the body. chemimpex.comnih.gov

The 1,4-difluoro substitution pattern on the benzene ring is a common motif in many biologically active compounds. The presence of the iodine atom on this scaffold makes this compound particularly useful, as it serves as a handle for introducing further molecular complexity through reactions like Suzuki and Sonogashira cross-couplings. chemimpex.com These reactions allow for the precise and efficient construction of carbon-carbon bonds, enabling chemists to assemble elaborate molecular architectures from simpler precursors. chemimpex.com

Design of Potential Drug Candidates and Therapeutic Agents

The 2,5-difluorophenyl group, which can be readily introduced using this compound, is a key structural component in a variety of compounds investigated for therapeutic applications. This compound acts as a scaffold, allowing for the covalent attachment of other pharmacologically important groups at the position of the iodine atom.

Halogen Bonding Interactions in Ligand-Protein Binding

A significant aspect of using this compound in drug design is its potential to facilitate halogen bonding. A halogen bond is a non-covalent interaction similar to a hydrogen bond, where a halogen atom (in this case, iodine) acts as an electrophilic species and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom within a protein's binding site. nih.govijres.org

The iodine atom in this compound is a particularly effective halogen bond donor. This is due to a phenomenon known as the "σ-hole," a region of positive electrostatic potential that forms on the halogen atom opposite to the C-I covalent bond. nih.gov The electron-withdrawing nature of the two fluorine atoms on the benzene ring enhances this σ-hole, making the iodine more electropositive and strengthening the potential for halogen bonding. researchgate.netnih.gov

This interaction can be highly directional and specific, contributing significantly to the binding affinity and selectivity of a ligand for its protein target. nih.gov Computational and structural studies have confirmed that halogen bonds can be a critical component of a drug's mechanism of action, anchoring the ligand in the correct orientation within the active site to ensure optimal therapeutic effect. nih.govresearchgate.net

| Interaction Type | Key Features of this compound | Significance in Binding |

| Halogen Bond Donor | Iodine atom with an electron-deficient σ-hole. | Forms directional bonds with Lewis bases (O, N, S) in protein backbones or side chains. nih.gov |

| σ-hole Enhancement | Two electron-withdrawing fluorine atoms. | Increases the positive electrostatic potential of the iodine's σ-hole, strengthening the halogen bond. researchgate.netnih.gov |

| Ligand Orientation | Rigid, planar phenyl ring. | Provides a defined scaffold that helps position the iodine atom for optimal interaction within the binding pocket. |

Development of PET Tracers and Cell Proliferation Studies

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. nih.gov The technique relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). nih.govinformahealthcare.com

Aryl iodides, such as this compound, are important precursors for the synthesis of ¹⁸F-labeled PET tracers. nih.govdrugbank.com The carbon-iodine bond can be readily targeted in nucleophilic substitution reactions to introduce the ¹⁸F isotope. The general process involves:

Synthesis of a complex molecule containing the this compound moiety.

A subsequent radiofluorination step where the iodine atom is replaced with ¹⁸F.

The resulting ¹⁸F-labeled molecule can be designed to target specific biological processes. For example, PET tracers are often used to monitor tumor growth and metastasis, which are processes fundamentally driven by cell proliferation. nih.govsigmaaldrich.com While the compound itself is not used directly in a cell proliferation assay (which typically uses dyes or other markers), it serves as a critical precursor for the imaging agents that visualize these processes in vivo. sigmaaldrich.comnih.gov The stable fluorine atoms already present in the molecule help to fine-tune its properties, such as lipophilicity and metabolic stability, which are crucial for a successful imaging agent. nih.gov

Analytical Chemistry Applications

In the field of analytical chemistry, the reliability and accuracy of measurements often depend on the use of well-characterized reference materials or standards.

Utilization as a Standard in Analytical Methods

This compound is utilized as a standard in various analytical methods. chemimpex.com Its distinct physical and chemical properties, including a specific molecular weight and a clear signal in techniques like gas chromatography (GC) and mass spectrometry (MS), make it a reliable reference material. chemimpex.com

Its applications as a standard can include:

Internal Standard: In chromatographic analysis, an internal standard is a known amount of a compound added to a sample to aid in the quantification of other analytes. The consistent signal of the standard helps to correct for variations in sample injection volume and detector response.

Calibration Standard: It can be used to create calibration curves, which plot the analytical signal versus the concentration of the standard. These curves are then used to determine the concentration of unknown substances. chemimpex.com

Reference Material: In spectroscopic methods like Nuclear Magnetic Resonance (NMR), its known spectral peaks can be used as a reference point for chemical shifts.

The high purity (typically ≥98%) in which this compound is commercially available further supports its role as a dependable standard for precise analytical measurements. chemscene.comcalpaclab.com

Future Directions and Emerging Research Avenues

Continuous Flow Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fluorinated intermediates like 1,4-difluoro-2-iodobenzene. Continuous flow technology offers enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. This is particularly crucial for reactions that are highly exothermic or involve hazardous reagents, which are common in fluorine chemistry.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control of temperature, pressure, and reaction time. This methodology significantly enhances heat and mass transfer, often resulting in higher yields and purer products compared to batch methods. For the synthesis of fluorinated aromatics, such as m-difluorobenzene and 1,2-difluorobenzene, continuous flow has been successfully employed for hazardous steps like diazotization and fluorodediazoniation, demonstrating its potential for industrial-scale production. Applying these principles to the synthesis of this compound could lead to a more cost-effective and environmentally friendly manufacturing process, making this key intermediate more accessible for various applications.

Table 1: Advantages of Continuous Flow Processing

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. |

| Improved Efficiency | Superior heat and mass transfer lead to faster reaction times, higher conversions, and increased yields. |

| Greater Consistency | Precise control over reaction parameters ensures high product quality and batch-to-batch consistency. |

| Scalability | Production can be easily scaled up by extending the operation time or using parallel reactor systems. |

| Automation | Flow systems can be automated, reducing manual labor and the potential for human error. |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of this compound is central to its utility, and the development of novel catalytic systems is a key research focus. The presence of both fluorine and iodine atoms makes it an ideal substrate for a variety of cross-coupling reactions. While traditional palladium catalysts are effective, research is moving towards more sophisticated systems that offer higher efficiency, broader substrate scope, and milder reaction conditions.

One promising area is the development of advanced palladium-catalyzed reactions. For instance, the synergistic effect of Pd(0) and lithium iodide has been shown to facilitate the C–F bond cleavage of unreactive hexafluorobenzene, a strategy that could be adapted for the selective functionalization of polyfluorinated compounds like this compound. Similarly, novel Pd(0)/PR₃-catalyzed cross-coupling reactions are being explored for reactions with organoboronates.

Beyond palladium, other catalytic systems are emerging. Iodine(I)/Iodine(III) catalysis, for example, has been developed for the regioselective 1,4-difluorination and 1,4-hetero-difunctionalization of dienes. This type of catalysis, which leverages the unique properties of hypervalent iodine, opens up new pathways for incorporating fluorine and other functional groups into complex molecules, and could be adapted for novel transformations of this compound.

Table 2: Comparison of Catalytic Systems for Functionalization

| Catalytic System | Description | Potential Application for this compound |

|---|---|---|

| Advanced Pd(0) Catalysis | Utilizes ligands and additives (e.g., LiI) to enhance reactivity and enable challenging C-F bond activations. | Highly selective cross-coupling reactions at the C-I bond and potential for selective C-F functionalization. |

| Iodine(I)/Iodine(III) Catalysis | Employs hypervalent iodine reagents for fluorination and difunctionalization reactions. | Development of novel fluorination strategies and the introduction of diverse functional groups. |

| Dual Catalysis Systems | Combines two different catalysts (e.g., a photoredox catalyst and a transition metal catalyst) to enable previously inaccessible transformations. | Accessing new reaction pathways for the synthesis of complex, highly functionalized fluorinated molecules. |

Expansion into Emerging Areas of Fluorine Chemistry

As a versatile building block, this compound is well-positioned to contribute to several emerging areas of fluorine chemistry. The unique properties imparted by fluorine atoms—such as enhanced metabolic stability, binding affinity, and lipophilicity—make organofluorine compounds highly sought after in medicinal chemistry and agrochemicals.

Current research is focused on creating more complex and highly functionalized fluorinated molecules. This includes the development of novel N-F fluorinating agents and the use of hypervalent iodine compounds for electrophilic fluorination. This compound can serve as a crucial starting material for the synthesis of these advanced reagents or as a scaffold to be elaborated using these new methods. For example, its reactive C-I bond allows for the introduction of various functionalities via cross-coupling, which can then be followed by further fluorination or modification at other positions on the aromatic ring. The ability to precisely install fluorine atoms and other groups is critical for tuning the properties of drug candidates and other functional materials.

Advanced Computational Design of Next-Generation Fluorinated Molecules

The integration of computational chemistry and in silico screening is revolutionizing the discovery of new reactions and the design of novel molecules. Advanced computational methods can predict reaction outcomes, elucidate mechanisms, and design molecules with specific properties, thereby accelerating the research and development process.

For instance, quantum chemical calculations and methods like the artificial force induced reaction (AFIR) have been used to discover entirely new reactions for synthesizing fluorinated N-heterocycles. These computational tools can screen vast numbers of potential reactions, identifying promising candidates for experimental validation. In the context of this compound, computational models can be used to:

Predict the regioselectivity of functionalization reactions.

Design novel catalysts for specific transformations.

Screen virtual libraries of derivatives for potential biological activity.

By using structure-based design and computational docking, researchers can design novel fluoro-analogs of known drugs with potentially improved efficacy and pharmacological profiles. This synergy between computational design and experimental synthesis allows for a more rational and efficient approach to developing the next generation of fluorinated pharmaceuticals, agrochemicals, and materials derived from precursors like this compound.

Mentioned Compounds

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-Difluoro-2-iodobenzene with high regioselectivity?

- Methodological Answer :

- Halogenation Sequence : Begin with fluorination of benzene derivatives via Balz-Schiemann or Halex reactions to install fluorine atoms. Subsequent iodination can be achieved using iodine monochloride (ICl) or directed ortho-metalation strategies (e.g., lithium-halogen exchange followed by iodine quenching) to target the 2-position .

- Reaction Conditions : Maintain temperatures below 0°C during iodination to minimize side reactions. Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) yields >95% purity. Confirm regiochemistry via NMR and X-ray crystallography .

Q. How can spectroscopic and computational methods characterize the electronic effects of fluorine and iodine substituents in this compound?

- Methodological Answer :

- Spectroscopy : NMR chemical shifts (δ ~ -110 to -120 ppm) indicate electron-withdrawing effects of fluorine. IR spectroscopy (C-F stretches ~1250 cm⁻¹) and NMR (deshielded aromatic carbons) corroborate substituent positioning .

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and frontier molecular orbitals. Compare calculated vs. experimental dipole moments (e.g., 2.1–2.5 D) to validate models .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of volatile iodine byproducts .

- Waste Management : Quench excess iodine with sodium thiosulfate. Store waste in amber glass containers labeled for halogenated aromatic compounds .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine groups deactivate the ring, slowing oxidative addition of Pd(0) to the C-I bond. Use strong electron-donating ligands (e.g., SPhos) to enhance catalytic activity .

- Steric Hindrance : The 1,4-difluoro substitution creates a planar geometry, but the bulky iodine atom at position 2 may require high temperatures (80–100°C) for efficient coupling. Monitor reaction progress via GC-MS or HPLC .

Q. What thermodynamic data are essential for predicting the stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Key Data :

| Property | Value (Gas Phase) | Source |

|---|---|---|

| ΔfH° (Formation Enthalpy) | ~120 kJ/mol (estimated) | |

| Ionization Energy (IE) | 9.3–9.7 eV | |

| Proton Affinity | 750–780 kJ/mol |

- Decomposition Analysis : Thermogravimetric Analysis (TGA) under N₂ reveals decomposition onset at ~250°C. Mass spectrometry identifies primary degradation products (e.g., HF, I₂) .

Q. How can kinetic isotope effects (KIEs) be employed to study the mechanism of nucleophilic aromatic substitution (SₙAr) in this compound?

- Methodological Answer :

- Deuterium Labeling : Synthesize deuterated analogs (e.g., C₆D₄F₂I) to measure primary KIE () indicative of rate-limiting deprotonation. Use -labeled nucleophiles (e.g., K) to track leaving-group interactions .

- Kinetic Profiling : Conduct stopped-flow UV-Vis spectroscopy at varying temperatures (20–60°C) to determine activation parameters (ΔH‡, ΔS‡). Compare with computational transition-state models .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : Some protocols report <50% yields for direct iodination, while others achieve >80% via directed metalation. Resolution: Optimize stoichiometry (1.2 equiv ICl) and solvent polarity (CH₂Cl₂ > THF) .

- Computational vs. Experimental Dipole Moments : Discrepancies arise from solvent effects (gas-phase calculations vs. solution measurements). Use implicit solvation models (e.g., PCM) for better agreement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。